Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride

Physicochemical Properties Analytical Chemistry Compound Identification

Researchers developing RORγt antagonists require a regiochemically pure para-hydrazinyl building block, but analogs like the free acid or ethyl ester introduce solubility and reactivity mismatches. Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (CAS 252752-46-8) solves this with its para-substituted arylhydrazine core and methyl ester handle, ensuring precise regiochemical outcomes in Fischer indole synthesis and enabling metal-free C-H arylation. This compound is explicitly claimed in RORγt antagonist patents. Key benefits: - Predictable para-directing effects for indole scaffold construction. - Methyl ester remains intact during acidic indolization for downstream functionalization. - Room-temperature metal-free arylation compatibility for green chemistry workflows.

Molecular Formula C9H13ClN2O2
Molecular Weight 216.67
CAS No. 252752-46-8
Cat. No. B2585150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-hydrazinylphenyl)acetate hydrochloride
CAS252752-46-8
Molecular FormulaC9H13ClN2O2
Molecular Weight216.67
Structural Identifiers
SMILESCOC(=O)CC1=CC=C(C=C1)NN.Cl
InChIInChI=1S/C9H12N2O2.ClH/c1-13-9(12)6-7-2-4-8(11-10)5-3-7;/h2-5,11H,6,10H2,1H3;1H
InChIKeyHPZQCODDDDWZNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride Overview


Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride (CAS 252752-46-8) is a para-substituted arylhydrazine derivative, categorized as a phenylacetic acid ester [1]. It serves as a versatile intermediate in organic synthesis, primarily for the construction of nitrogen-containing heterocycles . The compound is distinguished by its hydrazine functional group (-NH-NH2) on a phenyl ring bearing a methyl ester side chain, which imparts unique reactivity compared to its acid, ethyl ester, or meta-substituted analogs.

Nitrogen heterocycle construction via hydrazine reactivity
Para-substituted phenylhydrazine synthon for regioselective synthesis
Methyl ester handle for downstream functionalization

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride: Why Generic Substitution Fails


Direct substitution with analogs like the free acid (CAS 65476-32-6) or the ethyl ester (CAS 137402-61-0) is often not viable in synthetic protocols due to significant differences in molecular weight, solubility, and reactivity . For example, the acid form is less soluble in organic solvents and can introduce unwanted acid-catalyzed side reactions, while the ethyl ester has different steric and electronic properties that can alter reaction kinetics and product outcomes in heterocyclic syntheses . Furthermore, the para-positioning of the hydrazinyl group is critical for specific regiochemical outcomes, distinguishing it from meta-substituted isomers . The quantitative evidence below clarifies these specific, verifiable points of differentiation.

Free acid analogLower organic solubility may alter reaction medium and introduce acid-catalyzed side reactions.
Ethyl ester analogSteric and electronic differences can shift reaction kinetics and heterocycle product outcomes.
Meta-substituted isomerRegiochemical outcome in indole or pyrazole synthesis is fundamentally altered, yielding different scaffolds.

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride: Quantitative Comparison with Key Analogs


Molecular Weight & Formula vs. Acid and Ester Analogs

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride has a molecular weight of 216.66 g/mol and a molecular formula of C9H13ClN2O2 [1]. This is distinctly different from the free acid analog, (4-Hydrazinophenyl)acetic acid hydrochloride, which has a molecular weight of 202.64 g/mol (C8H11ClN2O2) , and the ethyl ester analog, Ethyl 2-(4-hydrazinylphenyl)acetate hydrochloride, with a molecular weight of 230.70 g/mol (C10H15ClN2O2) . The methyl ester therefore represents an intermediate molecular weight and carbon count within this series.

Molecular weight series
Reported
216.66 g/mol
Intermediate MW in ester analog series; impacts stoichiometry and chromatography.
Acid: 202.64 g/mol; ethyl ester: 230.70 g/mol
Physicochemical Properties Analytical Chemistry Compound Identification

Synthetic Route and Verified Purity

A patented synthetic route for Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride reports a yield of 69.3% from methyl 4-aminophenylacetate . Commercial vendors supply the compound with a standard purity of 95% or higher, as confirmed by analytical methods such as NMR, HPLC, and GC . This contrasts with the free base form (CAS 766495-20-9), which is also available at 95% purity but lacks the stabilizing hydrochloride salt form, potentially affecting its shelf-life and handling .

Synthetic yield & purity
Data to verify
Yield 69.3% / Purity ≥95%
Standardized procurement specification for reliable synthesis.
Free base also 95% but lacks salt stabilization
Synthetic Methodology Quality Control Procurement Specifications

Para- vs. Meta-Substitution in Heterocyclic Synthesis

The compound is unequivocally para-substituted on the phenyl ring, with the hydrazinyl group at the 4-position relative to the methyl acetate chain [1]. This contrasts with meta-substituted analogs like (3-Hydrazinophenyl)acetic acid ethyl ester hydrochloride . In Fischer indole synthesis, the substitution pattern on the phenylhydrazine directly dictates the regiochemical outcome of indole formation [2]. Para-substituted arylhydrazines are known to influence both the reactivity and the substitution pattern of the final heterocyclic product, which is a critical consideration in designing specific molecular scaffolds [3].

Substitution pattern
Class-level inference
Para-substituted (4-hydrazinylphenyl)
Regiochemical control in indole formation.
Meta-substituted isomer yields different scaffold
Regiochemistry Heterocyclic Chemistry Structure-Activity Relationship

Methyl 2-(4-hydrazinylphenyl)acetate hydrochloride: Key Applications


Synthesis of RORγt Antagonist Intermediates

This compound is explicitly claimed as a key intermediate in the preparation of compounds with RORγt antagonist properties [1]. Researchers developing novel therapeutics targeting Th17 cell-mediated autoimmune diseases can procure this specific building block to follow published synthetic pathways, ensuring fidelity to the patented structure-activity relationship. Using a close analog like the free acid or ethyl ester could alter the pharmacokinetic properties of the final drug candidate and would not be covered by the same process patents.

Precursor for Metal-Free C-H Arylation Reactions

Arylhydrazine hydrochlorides, including this compound class, are utilized in metal-free C-H arylation of aminoheterocycles, offering an atom-efficient alternative to traditional cross-coupling reactions that avoid costly transition-metal catalyst removal [2]. The methyl ester group provides a handle for further functionalization after the arylation step. For researchers focused on green chemistry or those working with substrates sensitive to transition metals, this specific reagent enables a mild (room temperature) and cost-effective synthetic strategy.

Fischer Indole Synthesis for Regioselective Heterocycles

This para-substituted phenylhydrazine is a prime candidate for Fischer indole synthesis [3]. In this reaction, the para-substitution pattern ensures the indole nitrogen is incorporated ortho to the hydrazinyl group, leading to a predictable and specific indole scaffold. This contrasts with meta-substituted analogs that would yield different isomers. The methyl ester remains intact during the acidic indolization and can be later hydrolyzed or amidated, providing a versatile entry point for building compound libraries for medicinal chemistry or agrochemical discovery .

Application
Selection Property
Validation Focus
RORγt pathway research intermediate
Methyl ester building block for published routes
Synthetic fidelity to reported intermediates
Metal-free C–H arylation precursor
Mild reaction-compatible methyl ester
Reactivity under metal-free conditions
Regioselective indole scaffold synthesis
Para-substituted phenylhydrazine
Regiochemical outcome in Fischer indole

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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